N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Similar compounds have been used as herbicides, suggesting that their targets may be specific enzymes or proteins in plants .
Mode of Action
The mode of action of This compound It has been suggested that similar compounds may interfere with photosynthesis, leading to starvation in plants .
Biochemical Pathways
The biochemical pathways affected by This compound Given the potential impact on photosynthesis, it could affect the calvin cycle and other related pathways .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to increase tolerance in certain plant species, suggesting that they may have a protective effect .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as light, temperature, and soil composition could potentially impact the effectiveness of similar compounds .
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves several steps. One common method includes the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one in the presence of acetic acid as a solvent. This reaction yields the desired compound with good purity and yield . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Similar in structure but with different substituents, leading to variations in biological activity.
Chlorotoluron: A phenylurea herbicide with a similar chloro-methylphenyl group but different overall structure and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c1-9-2-3-11(8-14(9)18)19-16(21)13-7-10-6-12(20(23)24)4-5-15(10)25-17(13)22/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHUEOXFONJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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